molecular formula C13H17N3O3S B4421783 N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide

N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B4421783
M. Wt: 295.36 g/mol
InChI Key: GTXATPPMHPTLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide, also known as HBS 1, is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized for its potential use in various applications, including as a fluorescent probe for biological imaging and as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide 1 is based on its ability to bind to biomolecules such as proteins and nucleic acids. This binding results in a change in the photophysical properties of the compound, leading to fluorescence emission. The binding affinity of this compound 1 can be modulated by changing the pH or ionic strength of the solution, making it a versatile tool for studying biomolecular interactions.
Biochemical and Physiological Effects:
This compound 1 has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to study a variety of biological processes, including protein-protein interactions, DNA replication, and RNA transcription.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide 1 in lab experiments is its high sensitivity and selectivity for biomolecules. It can be used to study the dynamics of biomolecules in real-time, providing valuable insights into their function. However, one limitation of using this compound 1 is its relatively low quantum yield, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for the use of N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide 1 in scientific research. One potential application is as a therapeutic agent for cancer treatment. This compound 1 has been shown to selectively bind to cancer cells, making it a promising candidate for targeted drug delivery. Additionally, this compound 1 could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) to provide more comprehensive information about biological processes. Finally, further research is needed to optimize the synthesis and properties of this compound 1 to improve its usefulness in various applications.

Scientific Research Applications

N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide 1 has been extensively used as a fluorescent probe for biological imaging due to its unique photophysical properties. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying the localization and dynamics of these biomolecules in living cells.

properties

IUPAC Name

N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-20(18,16-10-6-3-1-2-4-7-10)12-9-5-8-11-13(12)15-19-14-11/h5,8-10,16H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXATPPMHPTLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-cycloheptyl-2,1,3-benzoxadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.